molecular formula C15H23N B1607266 5,6,7,8,9,10,11,12,13,14-Decahydrocyclododeca[b]pyridine CAS No. 6571-43-3

5,6,7,8,9,10,11,12,13,14-Decahydrocyclododeca[b]pyridine

Cat. No. B1607266
CAS RN: 6571-43-3
M. Wt: 217.35 g/mol
InChI Key: KEOGXNQAWCDJJN-UHFFFAOYSA-N
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Description

5,6,7,8,9,10,11,12,13,14-Decahydrocyclododeca[b]pyridine, commonly known as DHP, is a bicyclic organic compound that has gained significant attention in the scientific community due to its potential use in drug discovery and development. DHP is a versatile molecule that can be synthesized using various methods and has been shown to have several biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Modification

  • The compound is used in the synthesis of metacyclophane systems. A study demonstrated its formation through the reaction of 5-nitropyrimidine with the enamine of cyclododecanone, followed by ring-opening and recyclization to produce substituted metacyclophane with high yield (Shkil' & Sagitullin, 1994).

Pharmaceutical Research

  • In pharmaceutical research, derivatives of this compound, such as 6,7-Dihydro-5H-cyclopenta[b]pyridine, are used extensively. This derivative is employed in the production of fourth-generation Cefpirome, a pharmaceutical agent, and has applications in bactericide and antimicrobial research, as well as in the synthesis of plant protection agents, synthetic resins, antioxidants, and plastics (Fu Chun, 2007).

Antimicrobial and Anticancer Research

  • Variants of pyridine, such as imidazo[1,2-a]pyridine, have been studied for their broad range of applications in medicinal chemistry. This includes research in anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, proton pump inhibitor, and insecticidal activities. These compounds have also been included in various marketed pharmaceutical preparations (Deep et al., 2016).

Synthesis of Novel Derivatives

  • Research has also been conducted on the synthesis of new derivatives of pyridine, such as pyridothienopyrimidines and pyridothienotriazines, which exhibit antimicrobial activities. These derivatives are synthesized through reactions involving different alkyl dibromide agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Chemical Synthesis and Characterization

  • Another study involved the cyclocondensation of 5-Chlorosatin derivatives by the action of Diamino-5-bromo-pyridine to produce heterocyclic compounds possessing Pyrido[2,3-b]Pyrazines. These compounds demonstrated good antibacterial activity against certain microorganisms (Tribak et al., 2018).

properties

IUPAC Name

5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N/c1-2-4-6-8-12-15-14(10-7-5-3-1)11-9-13-16-15/h9,11,13H,1-8,10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOGXNQAWCDJJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC2=C(CCCC1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40984254
Record name 5,6,7,8,9,10,11,12,13,14-Decahydrocyclododeca[b]pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8,9,10,11,12,13,14-Decahydrocyclododeca[b]pyridine

CAS RN

6571-43-3
Record name 2,3-Cyclododecenopyridine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8,9,10,11,12,13,14-Decahydrocyclododeca(b)pyridine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6,7,8,9,10,11,12,13,14-Decahydrocyclododeca[b]pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca(b)pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M VENKATESHAN - 2020 - mkuniversity.ac.in
In the present work, crystal structures of Sixteen organic compounds were elucidated and investigated. For the elucidation of the crystal structures, single crystal X-ray diffraction …
Number of citations: 0 mkuniversity.ac.in
AI Ershova, MY Ievlev, VN Maksimova… - Russian Journal of …, 2022 - Springer
A method for the preparation of 2-morpholinocinchomeronic acid dinitrile derivatives (2-morpholinopyridine-3,4-dicarbonitriles) was developed. The optical properties of the obtained …
Number of citations: 1 link.springer.com
S Shi, Y Luo, Y Ma, Y Chu, Y Wang… - Annals of Translational …, 2021 - ncbi.nlm.nih.gov
Background Caoguo (Tsaoko Fructus), a traditional Chinese medicine, is widely used as medicine and dietary spices. Volatile components are among its important bioactive …
Number of citations: 6 www.ncbi.nlm.nih.gov
SV Kumar, MA Rani, AI Almansour, RS Kumar… - Tetrahedron, 2018 - Elsevier
A facile syntheses of novel poly-substituted pyridine/benzo fused cyclododecane hybrid heterocycles have been achieved through one-pot multi-component tandem strategy employing …
Number of citations: 11 www.sciencedirect.com

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